Agarose

説明

Structure

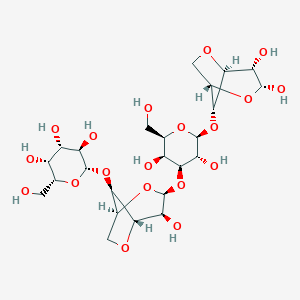

2D Structure

特性

IUPAC Name |

2-[[3-[2-[(3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O19/c25-1-5-9(27)11(29)12(30)22(38-5)41-17-8-4-36-20(17)15(33)24(40-8)43-18-10(28)6(2-26)39-23(14(18)32)42-16-7-3-35-19(16)13(31)21(34)37-7/h5-34H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQHZNBUODTQTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Agarose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9012-36-6 | |

| Record name | Agarose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Agarose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Agarose: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose is a neutral, linear polysaccharide extracted from the cell walls of certain species of red algae, primarily from the genera Gelidium and Gracilaria.[1][2] It is a highly purified component of agar, from which the charged agaropectin fraction has been removed.[1][3] This high purity and lack of ionic groups make this compound an ideal matrix for the electrophoretic separation of biomolecules, as it minimizes interactions that could impede migration.[2][4] When dissolved in a hot aqueous buffer and subsequently cooled, this compound polymers form a three-dimensional matrix with pores, creating a gel.[1][2] The size of these pores can be precisely controlled by adjusting the this compound concentration, making it a versatile tool for separating a wide range of macromolecules, particularly DNA and large proteins.[2][5]

Chemical Structure of this compound

This compound is a linear polymer with a molecular weight of approximately 120,000 Daltons.[2][6] Its structure is composed of repeating disaccharide units called agarobiose.[1][3] Each agarobiose unit consists of two sugar molecules: D-galactose and 3,6-anhydro-L-galactopyranose.[2][3] These units are linked by alternating α-(1→3) and β-(1→4) glycosidic bonds to form the long polysaccharide chains.[2][7]

Upon cooling, these linear chains form helical fibers that aggregate into supercoiled bundles, creating a network that traps the surrounding liquid to form a gel.[2] The structure is held together by hydrogen bonds, which allows the gel to be melted back into a liquid state by heating, a property known as thermal hysteresis.[2][8]

Caption: Diagram of the agarobiose disaccharide, the repeating unit of this compound.

Quantitative Properties of this compound Gels

The physical properties of this compound gels are critical for their application in molecular biology. These properties are influenced by the type of this compound and its concentration in the gel. Key parameters include gel strength, melting and gelling temperatures, and electroendosmosis (EEO).

Table 1: DNA Separation Range by this compound Concentration

This table outlines the effective range for separating linear double-stranded DNA fragments based on the percentage of this compound in the gel. Lower concentrations are used for larger fragments, while higher concentrations provide better resolution for smaller fragments.[6][9]

| This compound Concentration (% w/v) | Effective DNA Separation Range (bp) |

| 0.5 | 1,000 - 30,000 |

| 0.7 | 800 - 12,000 |

| 1.0 | 500 - 10,000 |

| 1.2 | 400 - 7,000 |

| 1.5 | 200 - 3,000 |

| 2.0 | 50 - 2,000 |

| 3.0 - 4.0 | 10 - 1,000 |

| Data sourced from Thermo Fisher Scientific and Patsnap Synapse.[9][10] |

Table 2: Physical Properties of Different this compound Types

This compound is available in various grades with different physical properties tailored for specific applications. Standard this compound is used for routine analysis, while low-melt this compound is employed when the DNA needs to be recovered from the gel for downstream applications like ligation or sequencing.[1][11]

| Property | Standard this compound (e.g., Type I) | Low-Melt this compound | High-Strength this compound |

| Gelling Temperature | 34–42°C[8][11] | 24–28°C[1][12] | ~36°C (at 1.5%)[3][13] |

| Melting Temperature | 85–95°C[8][11] | ~65°C[1][12] | ~88°C (at 1.5%)[3] |

| Gel Strength (1% gel, g/cm²) | ≥ 1200[13] | ≥ 250[12] | ≥ 1800[3] |

| Electroendosmosis (EEO) | ≤ 0.15[13] | ≤ 0.12[12] | ≤ 0.12[3] |

| Sulfate Content | ≤ 0.15%[13] | ≤ 0.10%[12] | ≤ 0.12%[3] |

-

Gel Strength: The force required to fracture the gel. Higher strength allows for easier handling, especially at lower concentrations.[4][13]

-

Gelling/Melting Temperature: this compound exhibits thermal hysteresis, meaning it melts at a higher temperature than the one at which it solidifies.[4][8]

-

Electroendosmosis (EEO): Refers to the movement of liquid through the gel. It is caused by fixed anionic groups (like sulfate) on the this compound matrix, which can impede the migration of nucleic acids. Low EEO this compound is preferred for most DNA electrophoresis applications.[11][13]

Experimental Protocol: this compound Gel Electrophoresis of DNA

This compound gel electrophoresis is a cornerstone technique used to separate DNA fragments by size. The negatively charged phosphate (B84403) backbone of DNA causes it to migrate toward the positive electrode (anode) when an electric field is applied.[5] Shorter fragments move more quickly through the gel matrix than longer ones.

1. Preparing the this compound Gel a. Determine Gel Concentration: Choose an appropriate this compound percentage based on the expected size of the DNA fragments (refer to Table 1). b. Measure and Mix: For a 100 mL 1% gel, weigh 1.0 g of this compound powder and add it to a 250 mL or 500 mL flask. Add 100 mL of 1x electrophoresis buffer (e.g., TAE or TBE). c. Dissolve the this compound: Heat the mixture in a microwave or on a hot plate, swirling periodically, until the this compound is completely dissolved and the solution is clear. Do not allow it to boil over. d. Cool and Add Stain: Let the solution cool to about 50-60°C (the flask should be comfortable to touch). Add a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR™ Safe) to the specified final concentration and swirl gently to mix. e. Cast the Gel: Place a gel comb into the casting tray. Pour the molten this compound into the tray, ensuring there are no air bubbles. Allow the gel to solidify at room temperature for 20-30 minutes.

2. Setting up the Electrophoresis Apparatus a. Once solidified, carefully remove the comb, creating the sample wells. b. Place the casting tray into the electrophoresis tank. c. Fill the tank with 1x electrophoresis buffer until the gel is submerged by 3-5 mm.

3. Loading Samples and Running the Gel a. Prepare Samples: Mix DNA samples with a 6x loading dye. The dye adds density, allowing the sample to sink into the well, and contains tracking dyes to monitor the progress of the electrophoresis. b. Load Samples: Carefully pipette the DNA-dye mixture into the wells. Load a DNA ladder (a mixture of DNA fragments of known sizes) into one of the wells to serve as a size standard. c. Run the Gel: Place the lid on the electrophoresis tank and connect the electrodes to the power supply, ensuring the wells are at the negative (black) electrode so that the DNA will migrate towards the positive (red) electrode. d. Apply a constant voltage (e.g., 5-10 V/cm) and run the gel until the tracking dye has migrated a sufficient distance.

4. Visualizing the Results a. Turn off the power supply and carefully remove the gel from the tank. b. Place the gel on a UV transilluminator (for ethidium bromide) or a blue-light transilluminator (for SYBR™ Safe). c. DNA fragments will appear as fluorescent bands. The size of the fragments in the sample lanes can be estimated by comparing their migration distance to that of the bands in the DNA ladder.

Caption: A simplified workflow for performing this compound gel electrophoresis.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cephamls.com [cephamls.com]

- 4. This compound: Properties and Research Applications [sigmaaldrich.com]

- 5. LabXchange [labxchange.org]

- 6. DNA analysis using analytical gels [qiagen.com]

- 7. Physics of this compound fluid gels: Rheological properties and microstructure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound gel electrophoresis - Wikipedia [en.wikipedia.org]

- 9. This compound Gel Percentage Guide: Choosing the Right Matrix for Your DNA [synapse.patsnap.com]

- 10. Gel Electrophoresis Tables | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. nestgrp.com [nestgrp.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Composition and Repeating Units of Agarose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical composition, repeating structural units, and key physicochemical properties of agarose. It is intended to serve as a technical resource for professionals in research and development who utilize this compound in various applications, from molecular biology to tissue engineering and drug delivery.

Core Composition and Repeating Structure

This compound is a linear polysaccharide extracted from the cell walls of certain species of red algae, primarily from the genera Gelidium and Gracilaria.[1][2] It is one of the two principal components of agar (B569324), the other being agaropectin.[1] this compound is purified from agar by removing the highly sulfated and branched agaropectin.[1]

The fundamental repeating unit of this compound is a disaccharide called agarobiose .[1][3] This unit consists of two monosaccharides: D-galactose and 3,6-anhydro-L-galactopyranose .[1][2] These monosaccharides are linked by alternating α-(1→3) and β-(1→4) glycosidic bonds.[1] The linear polymer chain of this compound is formed by the sequential linkage of these agarobiose units. A typical this compound polymer chain is believed to contain approximately 800 galactose residues.[1][4]

Figure 1. Repeating Disaccharide Unit of this compound (Agarobiose)

While the idealized structure of this compound is a neutral polymer, in reality, it contains a small number of charged groups, most notably sulfate (B86663) and pyruvate (B1213749) residues.[1][5] The presence and quantity of these groups can significantly influence the properties of the this compound, such as its gelling temperature and electroendosmosis (EEO) characteristics.[5] Low EEO this compound is generally preferred for nucleic acid electrophoresis as the negatively charged groups can impede the migration of DNA.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the composition and properties of this compound.

| Parameter | Value | Reference(s) |

| Repeating Unit (Agarobiose) | ||

| Molecular Formula | C₁₂H₂₀O₁₀ | [6][7] |

| Molecular Weight | 324.28 g/mol | [6][7] |

| This compound Polymer | ||

| Average Molecular Weight | ~120,000 g/mol | [1][5] |

| Degree of Polymerization (approx.) | ~400 agarobiose units | [5] |

| Number of Galactose Residues (approx.) | ~800 | [1][4] |

| Minor Components | ||

| Sulfate Content | Typically < 0.15% to 0.29% (w/v) | [8] |

| Pyruvate Content | Variable, present in small amounts | [1][9] |

Table 1: Compositional and Molecular Weight Data for this compound

| Property | Value Range | Reference(s) |

| Gelling Temperature | ||

| Standard this compound (Gelidium) | 34-38 °C | [1] |

| Standard this compound (Gracilaria) | 40-52 °C | [1] |

| Low-Melting-Point (LMP) this compound | 26-35 °C | [1][10] |

| Melting Temperature | ||

| Standard this compound (Gelidium) | 90-95 °C | [1] |

| Standard this compound (Gracilaria) | 85-90 °C | [1] |

| Low-Melting-Point (LMP) this compound | 63-65 °C | [10] |

| Gel Strength (1% gel) | >1200 g/cm² (for high-quality this compound) | |

| Pore Size (1% gel) | 100 - 300 nm | [5] |

Table 2: Physicochemical Properties of this compound Gels

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Sulfate Content in this compound

This protocol is adapted from the turbidimetric method for determining sulfate content in algal polysaccharides.[6][11]

Principle: Sulfate ions in an acidic solution react with barium chloride to form a fine precipitate of barium sulfate. The turbidity of the resulting suspension is proportional to the sulfate concentration and is measured spectrophotometrically.

Reagents and Equipment:

-

This compound sample

-

1 M Hydrochloric acid (HCl)

-

Barium chloride-gelatin reagent:

-

Gelatin solution (0.5% w/v): Dissolve 0.5 g of gelatin in 100 mL of hot deionized water and let it stand overnight at 4°C.

-

Barium chloride (BaCl₂): 0.5 g

-

To prepare the final reagent, add 0.5 g of BaCl₂ to 100 mL of the gelatin solution and stir for 1-2 hours at room temperature.

-

-

Sodium sulfate (Na₂SO₄) or Potassium sulfate (K₂SO₄) standard solutions (e.g., 10-100 µg/mL SO₄²⁻)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 450-500 nm.

-

Test tubes or 96-well microplate

-

Water bath

Procedure:

-

Hydrolysis of this compound: a. Weigh 10-20 mg of the dry this compound sample into a test tube. b. Add 10 mL of 1 M HCl. c. Seal the tube and heat in a boiling water bath for 2 hours to hydrolyze the polysaccharide and liberate the sulfate groups. d. Allow the solution to cool to room temperature and neutralize with 1 M NaOH. e. Bring the final volume to a known volume (e.g., 25 mL) with deionized water.

-

Turbidity Measurement: a. Pipette 0.2 mL of the hydrolyzed this compound solution, standard solutions, and a blank (deionized water) into separate test tubes or wells of a microplate. b. Add 3.8 mL of 0.5 M HCl to each tube/well. c. Add 1 mL of the barium chloride-gelatin reagent to each tube/well and mix immediately. d. Incubate at room temperature for 20-30 minutes to allow the turbidity to stabilize. e. Measure the absorbance at 450 nm.

-

Calculation: a. Construct a standard curve by plotting the absorbance of the standard solutions against their known sulfate concentrations. b. Determine the sulfate concentration in the hydrolyzed this compound sample from the standard curve. c. Calculate the percentage of sulfate in the original this compound sample based on the initial weight and final volume.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

This protocol provides a general framework for determining the molecular weight distribution of this compound using SEC. Specific parameters may need to be optimized based on the available instrumentation and columns.

Principle: SEC separates molecules based on their hydrodynamic volume. Larger molecules are excluded from the pores of the chromatography matrix and elute first, while smaller molecules penetrate the pores to varying degrees and elute later. By calibrating the column with standards of known molecular weight, the molecular weight of the this compound sample can be determined.

Reagents and Equipment:

-

This compound sample

-

Mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃)

-

Pullulan or dextran (B179266) molecular weight standards

-

SEC system equipped with a pump, injector, column, and a refractive index (RI) detector.

-

Appropriate SEC column for high molecular weight polysaccharides (e.g., this compound- or dextran-based columns).

Procedure:

-

Sample and Standard Preparation: a. Dissolve the this compound sample and molecular weight standards in the mobile phase to a final concentration of 1-2 mg/mL. Heating may be required to dissolve the this compound; ensure it is fully dissolved before injection. b. Filter all solutions through a 0.22 µm filter to remove any particulate matter.

-

SEC System Setup: a. Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the RI detector.

-

Calibration: a. Inject a series of molecular weight standards, starting with the highest molecular weight. b. Record the retention time for each standard. c. Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

Sample Analysis: a. Inject the prepared this compound sample. b. Record the chromatogram.

-

Data Analysis: a. Using the calibration curve, determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the this compound sample.

Structural Characterization by ¹H NMR Spectroscopy

This protocol outlines the general steps for acquiring and interpreting a ¹H NMR spectrum of this compound to confirm its primary structure.

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, it can be used to identify the anomeric protons of the D-galactose and 3,6-anhydro-L-galactose residues, confirming the repeating disaccharide structure.

Reagents and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: a. Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Heating may be necessary to dissolve the sample, especially in D₂O. If using D₂O, repeated lyophilization and redissolving in D₂O can help reduce the residual H₂O peak.

-

NMR Data Acquisition: a. Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 70-80°C) to ensure the this compound is fully dissolved and to reduce viscosity. b. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shifts of carbohydrate protons (approximately 3-6 ppm), and a relaxation delay of 1-5 seconds.

-

Spectral Interpretation: a. Identify the anomeric proton signals. The anomeric proton of the β-D-galactose residue typically appears around 5.2 ppm, while the anomeric proton of the 3,6-anhydro-α-L-galactose residue is expected around 5.1 ppm in DMSO-d₆.[12] b. The remaining protons of the sugar rings will appear in the region of 3.4 to 4.8 ppm.[12] c. The presence and integration of these characteristic signals confirm the agarobiose repeating unit.

Visualizations of Workflows and Relationships

Experimental Workflow: this compound Gel Electrophoresis of DNA

Figure 2. Experimental Workflow for DNA Separation by this compound Gel Electrophoresis

Logical Relationship: this compound as a Scaffold Influencing Cellular Behavior

Figure 3. Influence of this compound Scaffold Properties on Cellular Behavior

This guide has provided a detailed technical overview of the composition and repeating units of this compound, supplemented with quantitative data, experimental protocols, and visualizations of key workflows and relationships. This information is intended to support researchers and professionals in their use of this versatile biopolymer.

References

- 1. researchgate.net [researchgate.net]

- 2. Scaffold Using Chitosan, this compound, Cellulose, Dextran and Protein for Tissue Engineering—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. emerypharma.com [emerypharma.com]

- 5. lonzabio.jp [lonzabio.jp]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. e-algae.org [e-algae.org]

- 9. Structure and immunomodulatory activity of a sulfated this compound with pyruvate and xylose substitutes from Polysiphonia senticulosa Harvey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Crude sulfated polysaccharides extracted from marine cyanobacterium Oscillatoria simplicissima with evaluation antioxidant and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

From Ocean's Bounty to Laboratory Staple: An In-depth Technical Guide to the Discovery and History of Agarose Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating history and scientific evolution of agarose extraction from seaweed. From its serendipitous discovery to the sophisticated purification methods employed today, this compound has become an indispensable tool in research and drug development. This document provides a comprehensive overview of the key milestones, detailed experimental protocols for various extraction techniques, and a quantitative comparison of their outcomes.

A Journey Through Time: The Discovery and History of this compound

The story of agar (B569324), the precursor to this compound, begins not in a laboratory but in 17th century Japan. Legend has it that an innkeeper, Minoya Tarozaemon, accidentally discovered the gelling properties of seaweed extract after discarding some seaweed soup which then gelled in the winter cold.[1][2] This crude form of agar, known as "kanten," became a traditional food item.[3]

The transition of agar from a culinary ingredient to a scientific tool is credited to the household of Robert Koch, a pioneer in microbiology. In the 1880s, Walther Hesse, one of Koch's assistants, was struggling with the gelatin-based media used for culturing bacteria, which would often melt at incubation temperatures or be digested by the microbes.[4] His wife, Angelina "Fanny" Hesse, suggested using agar, a substance she learned about from a Dutch neighbor who had lived in Java (now Indonesia), where it was used as a gelling agent in food.[3][4] Agar proved to be an ideal solidifying agent, remaining solid at temperatures necessary for bacterial growth and being indigestible by most bacteria.[5] This innovation revolutionized microbiology, allowing for the isolation and pure culture of bacteria.[6]

The realization that agar was a mixture of polysaccharides, primarily the neutral, gelling fraction This compound and the charged, non-gelling fraction agaropectin , marked the next significant milestone.[2] In 1937, Araki was the first to successfully separate this compound from agar through acetylation.[7] This pivotal discovery paved the way for the purification of this compound, a substance with superior gelling properties and electrical neutrality, making it the gold standard for electrophoresis and chromatography.

The Source: Agar-Producing Seaweeds

This compound is extracted from several species of red algae (Rhodophyta). The primary genera used for commercial agar and this compound production are Gelidium and Gracilaria.[8]

-

Gelidium : Historically considered the source of the highest quality agar, Gelidium species yield this compound with high gel strength.[9] These seaweeds are typically harvested from the wild.[9]

-

Gracilaria : While native Gracilaria agar has a lower gel strength, a crucial discovery in the 1950s showed that pre-treatment with alkali could significantly enhance its gelling properties.[9] This discovery broadened the range of seaweeds suitable for high-grade agar production and led to the widespread cultivation of Gracilaria species.[9]

From Seaweed to Pure this compound: Extraction and Purification Methodologies

The extraction of this compound is a multi-step process that begins with the harvesting and processing of seaweed and culminates in the purification of the neutral polysaccharide. The general workflow involves pre-treatment, extraction, filtration, gelation, and dehydration, followed by specific purification steps to separate this compound from agaropectin.

General Agar Extraction Workflow

A generalized workflow for the industrial production of agar is depicted below.

Key this compound Purification Techniques

Several methods have been developed to separate the neutral this compound from the charged agaropectin.

-

Precipitation Methods: These techniques exploit the differential solubility of this compound and agaropectin in certain solvents.

-

Polyethylene (B3416737) Glycol (PEG) Precipitation: In this method, PEG is added to an agar solution, causing the this compound to precipitate, leaving the more soluble agaropectin in the solution.[7]

-

Dimethyl Sulfoxide (DMSO) Precipitation: DMSO is used to selectively precipitate the sulfated agaropectin, allowing for the recovery of this compound from the supernatant.[7][10]

-

-

Ion Exchange Chromatography: This is a widely used method for producing high-purity this compound. An agar solution is passed through an anion exchange resin, such as DEAE-cellulose or DEAE-Sephadex.[7][9] The negatively charged agaropectin binds to the resin, while the neutral this compound is eluted.[7][9]

-

Enzymatic Desulfurization: A more recent and environmentally friendly approach involves using enzymes to specifically remove the sulfate (B86663) groups from agaropectin, effectively converting it into this compound.[9][11]

Quantitative Comparison of Extraction Methods

The choice of extraction method and seaweed source significantly impacts the yield and quality of the resulting this compound. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Agar Yield and Gel Strength from Different Seaweed Species and Pre-treatments.

| Seaweed Species | Pre-treatment | Agar Yield (%) | Gel Strength (g/cm²) | Reference |

| Gracilaria tenuistipitata | 6% NaOH, 80°C, 1.5h | 23.14 | 1068.15 | |

| Gracilaria eucheumatoides | 10% NaOH, 90°C, 2h | 22.9 - 29.0 | 318 | [12] |

| Gracilaria corticata | 5% NaOH | 31.48 | 364.6 | [12] |

| Gracilaria fisheri | Alkali Treated | 39.55 | Low | [13] |

| Gracilaria edulis | Native | 10.90 | Low | [13] |

| Gracilaria edulis | Alkali Treated | 34.34 | Low | [13] |

| Gracilaria sp. (Japanese) | Native | 39.42 | 202.31 | [13] |

| Gracilaria sp. (Japanese) | Alkali Treated | 31.30 | 334.50 | [13] |

| Gelidium corneum | Native | 16.21 | - | [14] |

| Gelidium corneum | NaOH Pre-treatment | 6.2 - 20.50 | Higher than native | [14] |

| Gelidium microdon | Native | 12.23 | - | [14] |

| Gelidium microdon | NaOH Pre-treatment | 14.87 | Higher than native | [14] |

| Gelidium sesquipedale | Citric Acid, 110°C, 20 min | 31.69 | 183.78 |

Table 2: Properties of this compound Purified by Different Methods.

| Purification Method | Seaweed Source | This compound Yield from Agar (%) | Gel Strength (1% w/v, g/cm²) | Sulfate Content (%) | Reference |

| DEAE-Cellulose (Static) | - | 57.2 | 1028 | 0.208 | [15] |

| DEAE-Cellulose (Dynamic) | - | 50.3 | 1040 | 0.159 | [15] |

| DMSO Precipitation (1% agar) | Gelidium amansii | High | 1190 | 0.28 | [10] |

| H₂O₂ Desulfurization | - | - | - | 0.21 | [11] |

| PEG + Anion Exchange | Ahnfeltia plicata | - | 1417 | 0.15 | [9] |

Detailed Experimental Protocols

The following are representative protocols for the extraction and purification of this compound.

Protocol 1: Alkali-Treated Agar Extraction from Gracilaria

This protocol is adapted for the extraction of high gel strength agar from Gracilaria species.

Materials:

-

Dried Gracilaria seaweed

-

Sodium hydroxide (B78521) (NaOH) solution (3-7% w/v)

-

Dilute hydrochloric acid (HCl) or acetic acid

-

Distilled water

-

Cheesecloth or muslin

-

Blender

-

Heating mantle or water bath

-

Filtration apparatus (e.g., pressure filter)

-

Trays for gelation

-

Freezer

-

Drying oven

Methodology:

-

Washing: Thoroughly wash 100 g of dried Gracilaria with tap water to remove salt, sand, and other impurities.

-

Alkali Pre-treatment: Soak the washed seaweed in 1 L of 3% NaOH solution. Heat at 85-90°C for 1 hour.[16]

-

Neutralization: Drain the alkaline solution and wash the seaweed multiple times with tap water until the runoff is neutral. A final rinse with a very dilute acid (e.g., 0.01% HCl for 10 minutes) followed by washing with water can be performed to ensure complete neutralization.[16]

-

Extraction: Place the treated seaweed in a beaker with 700 mL of distilled water. Heat in a boiling water bath or on a heating mantle at 95°C for 1-3 hours.[16] Blending the seaweed into a paste after an initial heating period can improve extraction efficiency.[16]

-

Filtration: While hot, filter the mixture through several layers of cheesecloth or a pressure filter to separate the liquid extract from the seaweed residue. A filter aid may be used to improve clarity.

-

Gelation: Pour the hot filtrate into trays and allow it to cool to room temperature to form a firm gel.

-

Dehydration (Freeze-Thaw): Cut the gel into small cubes and freeze overnight. The next day, thaw the frozen gel. The process of freezing and thawing separates the water from the agar matrix.

-

Washing and Drying: Squeeze the thawed gel to remove excess water. Wash the gel with distilled water and then with increasing concentrations of isopropanol (B130326) (e.g., 60% and 85%) to further remove water.[16] Squeeze out as much liquid as possible.

-

Final Drying: Shred the agar flakes and dry them in an oven at 55-60°C until a constant weight is achieved.

Protocol 2: this compound Purification by Polyethylene Glycol (PEG) Precipitation

This protocol describes the separation of this compound from a prepared agar solution.

Materials:

-

Dried agar powder

-

Sodium chloride (NaCl)

-

Polyethylene glycol (PEG) 6000 or 8000

-

Distilled water

-

Centrifuge

Methodology:

-

Agar Solution Preparation: Prepare a 2-6% (w/v) agar solution by dissolving agar powder in 0.05 M NaCl solution with heating and stirring until the solution is translucent.[7][17] Maintain the temperature at 50-60°C.[7]

-

PEG Solution Preparation: Prepare a 40% (w/v) PEG solution and heat it to the same temperature as the agar solution.

-

Precipitation: Add the PEG solution to the agar solution while stirring continuously. This will cause the this compound to precipitate out as white flocculent material.[7][17]

-

Separation: Collect the this compound precipitate by centrifugation.

-

Washing: Wash the precipitate with a PEG/NaCl solution to remove residual agaropectin.

-

Final Purification and Drying: The collected precipitate can be redissolved in water and reprecipitated with ethanol to obtain purer this compound. Dry the final product to obtain this compound powder.

Protocol 3: this compound Purification by DEAE-Cellulose Ion Exchange Chromatography

This protocol outlines the purification of this compound using an anion exchanger.

Materials:

-

Dried agar powder

-

DEAE-Cellulose or DEAE-Sephadex A-50

-

Distilled water

-

Chromatography column

-

Heating equipment

-

Ethanol

Methodology:

-

Agar Solution Preparation: Prepare a 1-4% (w/v) agar solution in distilled water by heating and stirring.

-

Ion Exchange:

-

Batch Method: Add the hot agar solution to a suspension of DEAE-cellulose and stir at an elevated temperature (e.g., 70-80°C) for a specified time (e.g., 2-4 hours).[7][15] The agaropectin will bind to the DEAE-cellulose.

-

Column Method: Pack a chromatography column with DEAE-cellulose and equilibrate it. Pass the hot agar solution through the column. The this compound will pass through as the eluate, while the agaropectin remains bound to the column.

-

-

Elution and Precipitation: Collect the eluate (the this compound solution). Add ethanol to the eluate to precipitate the this compound.

-

Drying: Collect the precipitated this compound and dry it to obtain a fine powder.

The Molecular Basis of Agar Synthesis in Seaweed

The biosynthesis of agar in red algae is a complex enzymatic process. While not fully elucidated, a hypothetical pathway has been proposed. The process begins with fructose-6-phosphate (B1210287) and proceeds through a series of enzymatic conversions to produce the activated sugar nucleotides UDP-D-galactose and GDP-L-galactose, which are the building blocks of the agar polysaccharide chain.[6][18]

Conclusion

From its humble beginnings as a forgotten seaweed jelly to its current status as a high-purity reagent in molecular biology and biotechnology, the journey of this compound is a testament to scientific curiosity and innovation. The development of sophisticated extraction and purification techniques has enabled the production of highly pure this compound, which is critical for a wide range of applications, including DNA and protein electrophoresis, chromatography, and cell culture. As research continues, new and more efficient and sustainable methods for this compound extraction, such as enzymatic processes, are being developed, ensuring that this remarkable polysaccharide from the sea will continue to be a vital tool for scientists and researchers for years to come.

References

- 1. nordicfoodlab.wordpress.com [nordicfoodlab.wordpress.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. digital.csic.es [digital.csic.es]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Agar Biosynthesis in Red Algae: From Monomers to Polysaccharides_Chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of nucleic acids from this compound gel--a quantitative and qualitative comparison of four different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extraction, Modification and Biomedical Application of this compound Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-algae.org [e-algae.org]

- 11. Convenient this compound Preparation with Hydrogen Peroxide and Desulfation Process Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. scienceasia.org [scienceasia.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. marineagronomy.org [marineagronomy.org]

- 17. CN101891835A - A method for separating and preparing this compound from agar by polyethylene glycol precipitation - Google Patents [patents.google.com]

- 18. The Cell Wall Polysaccharides Biosynthesis in Seaweeds: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of agarose and its effect on gel properties

An In-depth Technical Guide: The Role of Agarose Molecular Properties in Gel Electrophoresis

For researchers, scientists, and drug development professionals, this compound gel electrophoresis is an indispensable technique for the separation and analysis of nucleic acids. The success of this method hinges on the physical properties of the this compound gel, which are a direct consequence of the intrinsic molecular characteristics of the this compound polymer itself. This guide provides a detailed exploration of how properties such as molecular weight, chemical modifications, and purity influence gel structure and function, enabling users to optimize their experimental outcomes.

The Molecular Nature of this compound

This compound is a linear polysaccharide extracted from certain species of red algae.[1][2][3][4] Its structure consists of repeating disaccharide units of agarobiose, which is formed by D-galactose and 3,6-anhydro-L-galactose residues.[3][4] In solution, these polymer chains, each comprising approximately 800 galactose molecules, form helical fibers that, upon cooling, aggregate into a three-dimensional mesh held together by hydrogen bonds.[4][5] This porous matrix acts as a molecular sieve to separate macromolecules.[1][4][6]

The average molecular weight of standard this compound is approximately 120,000 g/mol , though commercial preparations show a distribution, with values ranging from 100,000 to over 240,000 g/mol .[4][7] Beyond the primary polymer chain, several molecular features critically define an this compound type:

-

Chemical Modifications: The properties of standard this compound can be altered through chemical modification. A key example is Low-Melting-Point (LMP) this compound , which is produced by hydroxyethylation.[2][3] This process introduces hydroxyethyl (B10761427) groups that disrupt the polymer packing, reducing the number of hydrogen bonds.[8] This results in significantly lower gelling and melting temperatures compared to standard this compound.[2][3][8][9]

-

Ionic Groups: Residual negatively charged groups, primarily sulfate (B86663) and pyruvate (B1213749), are naturally present on the polymer.[5][6][10] The concentration of these groups is a measure of purity and directly influences a property known as electroendosmosis (EEO).

Impact of Molecular Properties on Gel Characteristics

The interplay between the molecular weight, chemical modifications, and ionic content of the this compound polymer dictates the functional properties of the resulting gel. Understanding these relationships is crucial for selecting the appropriate this compound for a given application.

Pore Size

The effective pore size of an this compound gel is the primary determinant of its sieving capacity. While the main factor controlling pore size is the concentration of this compound used to cast the gel (higher concentrations create smaller pores), the intrinsic properties of the this compound polymer also play a role.[11][12][13][14] Some evidence suggests that this compound with a higher molecular weight may form gels with smaller pores, potentially because the longer polymer chains become more entangled during the gelation process. The typical pore size in gels ranges from approximately 100 nm to 500 nm.[14][15]

Gel Strength

Gel strength refers to the force required to fracture the gel matrix. This property is important for the ease of handling, especially for low-concentration gels used to separate large DNA fragments. Specialized products like high-resolution or PFGE-grade agaroses often possess enhanced gel strength.[16] In contrast, the chemical modifications that create LMP this compound result in a mechanically weaker gel compared to standard this compound.[2]

Gelling and Melting Temperatures

The gelling and melting temperatures are governed by the extent of hydrogen bonding between this compound chains.[2][4] Standard this compound exhibits thermal hysteresis, solidifying at around 34–38°C and melting at a much higher temperature of 90–95°C.[4] LMP this compound, due to its reduced hydrogen bonding, gels at a lower temperature (24–30°C) and, critically, melts at approximately 65°C.[2][8][9] This low melting point is essential for the gentle recovery of intact nucleic acids and for performing enzymatic reactions directly within the melted gel slice ("in-gel" reactions).[3][9]

Electroendosmosis (EEO)

Electroendosmosis is the movement of liquid through the gel matrix, primarily water, towards the cathode (negative electrode).[10][17] This phenomenon is caused by the fixed, negatively charged sulfate and pyruvate groups on the this compound polymer.[5][10] While the polymer itself is immobile, the associated positive counter-ions in the buffer are free to migrate to the cathode, dragging water with them. This liquid flow runs counter to the direction of DNA migration (towards the anode), which can impede DNA movement and lead to diffuse or blurred bands.[6][10][18] For most nucleic acid applications, a highly purified, low EEO this compound is strongly preferred to ensure maximal resolution and band sharpness.[6][17]

Data Presentation: Summary of this compound Properties

The following tables summarize the key quantitative data related to this compound selection and performance.

Table 1: Properties of Common this compound Types

| This compound Type | Key Molecular Feature | Gelling Temp. | Melting Temp. | Gel Strength | EEO Level | Primary Application |

| Standard | High purity, standard molecular weight | ~34–38°C[4] | ~90–95°C[4] | High | Low | Routine analysis of DNA fragments (0.5–25 kb) |

| Low-Melting-Point (LMP) | Hydroxyethylated polymer chains[3] | ~24–30°C[2][9] | ~65°C[9] | Low[2] | Low | DNA/RNA recovery, in-gel enzymatic reactions[3][9] |

| High Resolution | Chemically modified for dense matrix[3] | Variable (<35°C)[16] | Variable (<75°C)[16] | Very High[16] | Very Low | Separation of small DNA/PCR fragments (20–800 bp) |

| PFGE Grade | High molecular weight, high strength | ~42°C[19] | N/A | Very High | Low | Separation of very large DNA (>25 kb)[19][20] |

Table 2: Recommended this compound Concentrations for DNA Separation

| This compound Conc. (%) | Typical Pore Size | Optimal DNA Separation Range (kb) |

| 0.5 - 0.7 | Large (~500 nm)[14] | 5 - 30 |

| 0.8 - 1.0 | Medium (~200 nm)[14] | 1 - 10 |

| 1.2 - 1.5 | Small | 0.4 - 7 |

| 1.8 - 2.0 | Very Small (~100 nm)[14] | 0.2 - 2 |

| 3.0 - 4.0 | Extremely Small | 0.05 - 1 |

| Data synthesized from multiple sources.[11][18][21][22][23] |

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide clear visual representations of key concepts and processes.

Caption: Relationship between this compound molecular properties and gel performance.

Caption: Standard workflow for this compound gel electrophoresis.

Caption: Decision guide for selecting the appropriate this compound.

Experimental Protocols

Detailed and validated protocols are essential for reproducible results. The following sections provide methodologies for key experiments.

Protocol 1: Standard this compound Gel Electrophoresis of DNA

This protocol is for the analytical separation of DNA fragments.

-

Gel Preparation:

-

For a 1% gel, weigh 1.0 g of standard, low-EEO this compound and add it to 100 mL of 1X running buffer (e.g., TAE or TBE) in an Erlenmeyer flask.[24]

-

Melt the this compound by heating in a microwave in short bursts, swirling intermittently, until the solution is clear and homogenous.[1][25] Do not allow it to boil over.

-

Allow the solution to cool to approximately 60°C on the benchtop.[25]

-

Add a fluorescent nucleic acid stain (e.g., SYBR® Safe or ethidium (B1194527) bromide to a final concentration of 0.5 µg/mL) and swirl gently to mix.[1][25]

-

-

Casting the Gel:

-

Running the Gel:

-

Once set, carefully remove the comb and place the casting tray into the electrophoresis tank.[1][25]

-

Add 1X running buffer to the tank until the gel is submerged by about 5 mm.[25]

-

Prepare DNA samples by mixing them with 1/10 volume of 10X gel-loading buffer.[24][25]

-

Slowly load the samples and a DNA size marker into the wells.[1][25]

-

Connect the power supply, ensuring the wells are at the cathode (black, negative) end, so that DNA will migrate toward the anode (red, positive) end.[1][25]

-

Apply a voltage of 1-5 V/cm and run the gel until the dye front has migrated an appropriate distance.[25]

-

-

Visualization:

Protocol 2: DNA Fragment Recovery from a Low-Melting-Point (LMP) this compound Gel

This protocol allows for the purification of a specific DNA fragment for downstream applications like cloning or sequencing.

-

Fragment Separation and Excision:

-

Run an LMP this compound gel as described in Protocol 1, preferably using TAE buffer, which is less inhibitory to enzymes than TBE.[27]

-

Minimize the DNA's exposure to UV light during visualization to prevent damage; use a longwave UV source if possible.[27]

-

Using a clean scalpel or razor blade, carefully excise the gel slice containing the DNA band of interest, trimming away as much excess this compound as possible.[27][28]

-

-

DNA Extraction (Phenol-based Method):

-

Place the gel slice in a microcentrifuge tube and estimate its weight/volume. Add 1 volume of TE buffer.[29]

-

Incubate the tube at 65°C for 5-10 minutes until the this compound is completely melted.[29]

-

Add 1 volume of buffer-saturated phenol, mix thoroughly by inversion, and centrifuge for 3-5 minutes at high speed.[29] The aqueous phase (top) contains the DNA.

-

Carefully transfer the aqueous phase to a new tube, avoiding the interface.

-

Precipitate the DNA by adding sodium acetate (B1210297) to a final concentration of 0.3 M and 2.5 volumes of cold 100% ethanol.[30]

-

Incubate at -70°C for at least 30 minutes or overnight at -20°C.[29]

-

Pellet the DNA by centrifugation, wash the pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE or nuclease-free water).

-

Protocol 3: Pulsed-Field Gel Electrophoresis (PFGE) for Large DNA Fragments

PFGE is a specialized technique for separating DNA molecules larger than 25 kb, up to 10 Mb.[20][31] It works by periodically changing the direction of the electric field, forcing large DNA molecules to reorient themselves, with separation based on the time it takes for this reorientation.[32]

-

Sample Preparation (this compound Plugs):

-

High-molecular-weight DNA must be prepared by embedding intact cells in this compound plugs to prevent mechanical shearing.[32]

-

A suspension of cells is mixed with molten LMP this compound and dispensed into a plug mold.[32][33]

-

Once solidified, the plugs are incubated in a lysis buffer containing detergents and enzymes (e.g., Proteinase K) to break down the cells and release the DNA, which remains trapped and protected within the this compound matrix.[32][33]

-

-

Restriction Digestion:

-

The plugs are washed extensively to remove the lysis buffer.[33]

-

Restriction enzymes can then diffuse into the plugs to digest the intact genomic DNA into large fragments.

-

-

Electrophoresis:

-

A PFGE-grade this compound gel (typically 1%) is prepared in 0.5X TBE buffer.[33][34]

-

The this compound plugs containing the digested DNA are loaded into the wells of the gel.

-

The gel is run in a specialized PFGE chamber that applies an electric field that alternates between different angles (e.g., with a 60-degree reorientation).[20][32]

-

Run parameters (voltage, switch time, temperature) are optimized based on the expected size range of the DNA fragments. The run can last for many hours or even days.[6]

-

-

Analysis:

-

After the run, the gel is stained and imaged like a standard this compound gel. The resulting banding pattern provides a genetic fingerprint of the organism.[32]

-

Conclusion

The choice of this compound is a critical parameter in electrophoretic separations that extends far beyond simply selecting a gel concentration. The molecular weight of the this compound polymer, its degree of chemical modification, and its purity (EEO) are fundamental properties that directly govern pore size, gel strength, and thermal behavior. For professionals in research and drug development, a thorough understanding of these relationships is essential for optimizing the resolution of small PCR products, ensuring the integrity of large genomic DNA in PFGE, or maximizing the yield of a DNA fragment for a critical cloning step. By aligning the molecular properties of the this compound with the specific demands of the experiment, researchers can ensure the accuracy, reproducibility, and success of their work.

References

- 1. This compound Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Hispanagar | What types of agaroses do we offer? [hispanagar.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound gel electrophoresis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. gccbiotech.in [gccbiotech.in]

- 10. laboratorynotes.com [laboratorynotes.com]

- 11. This compound Gel Percentage Guide: Choosing the Right Matrix for Your DNA [synapse.patsnap.com]

- 12. What factors affect the rate of migration of nucleic acids in this compound gels? | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound vs Polyacrylamide: Understanding Pore Size and Gel Properties – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]

- 15. m.youtube.com [m.youtube.com]

- 16. High Resolution this compound Gel Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. goldbio.com [goldbio.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Pulsed-field gel electrophoresis - Wikipedia [en.wikipedia.org]

- 21. laboratorynotes.com [laboratorynotes.com]

- 22. This compound gel electrophoresis (basic method) [methodbook.net]

- 23. DNA analysis using analytical gels [qiagen.com]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. osski.hu [osski.hu]

- 26. This compound gel electrophoresis protocol (BioRad) [prl.natsci.msu.edu]

- 27. lonzabio.jp [lonzabio.jp]

- 28. neb.com [neb.com]

- 29. med.upenn.edu [med.upenn.edu]

- 30. bitesizebio.com [bitesizebio.com]

- 31. researchgate.net [researchgate.net]

- 32. microbenotes.com [microbenotes.com]

- 33. cdc.gov [cdc.gov]

- 34. bio-rad.com [bio-rad.com]

The Core Principles of DNA Separation by Agarose Gel Electrophoresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the separation of DNA fragments by agarose gel electrophoresis. It delves into the theoretical underpinnings of DNA migration in an electric field, the critical factors influencing this process, and detailed experimental protocols for practical application in the laboratory.

The Fundamental Principle: A Sieving Matrix in an Electric Field

This compound gel electrophoresis is a cornerstone technique in molecular biology for the separation, identification, and purification of DNA fragments.[1] The principle of this method lies in the migration of negatively charged DNA molecules through a porous this compound matrix under the influence of an electric field.[1][2]

The DNA backbone possesses a consistent negative charge due to its phosphate (B84403) groups.[1] When placed in an electric field, this charge impels the DNA to migrate towards the positive electrode (anode).[1][2] The this compound gel, a polysaccharide polymer extracted from seaweed, forms a complex meshwork with pores of varying sizes.[1] This matrix acts as a molecular sieve, impeding the movement of DNA fragments.[3]

Crucially, the separation is based on the size of the DNA fragments. Smaller DNA molecules navigate through the pores of the this compound matrix with greater ease and therefore migrate faster and further than larger DNA fragments, which are more readily entangled and retarded by the gel matrix.[1][4] The rate of migration of a linear DNA fragment is inversely proportional to the log10 of its molecular weight.[4]

Key Factors Influencing DNA Migration

The successful separation of DNA fragments by this compound gel electrophoresis is dependent on a number of critical factors that can be optimized to achieve the desired resolution. These factors primarily include the concentration of the this compound gel, the applied voltage, the composition of the electrophoresis buffer, and the conformation and size of the DNA itself.

This compound Concentration

The concentration of this compound in the gel is a critical determinant of the pore size of the matrix and, consequently, the resolution of DNA fragments of different sizes.[4] Higher concentrations of this compound create smaller pores, which are more effective at separating small DNA fragments.[4] Conversely, lower this compound concentrations produce larger pores, allowing for the effective resolution of larger DNA fragments.[5]

Table 1: Effective Separation Range of Linear DNA Fragments by this compound Gel Concentration

| This compound Concentration (%) | Effective Separation Range (kb) |

| 0.5 | 1.0 - 30.0[4] |

| 0.7 | 0.8 - 12.0[4] |

| 1.0 | 0.4 - 10.0[4] |

| 1.5 | 0.2 - 5.0[4] |

| 2.0 | 0.1 - 2.0[4] |

Applied Voltage

The voltage applied across the gel directly influences the migration speed of the DNA.[6] In general, a higher voltage will result in a faster migration of DNA through the gel.[6] At lower voltages, typically around 5 V/cm, the migration rate of linear DNA is proportional to the applied voltage.[6] However, at higher voltages, the mobility of high-molecular-weight DNA fragments can increase disproportionately, leading to a loss of resolution and potential smearing of the bands.[6] Very high voltages can also generate excessive heat, which may cause the gel to melt and can denature the DNA.[2]

Table 2: Effect of Voltage on DNA Migration

| Voltage | Effect on Migration and Resolution |

| Low (e.g., 1-5 V/cm) | Slower migration, better resolution of high molecular weight DNA.[2] |

| High (e.g., >5 V/cm) | Faster migration, can cause smearing and poor resolution of high molecular weight DNA, potential for gel heating.[2][6] |

Electrophoresis Buffer

Electrophoresis buffers are essential for maintaining a stable pH and providing ions to conduct the electric current.[7] The two most commonly used buffers for DNA this compound gel electrophoresis are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).[6] The choice of buffer can significantly impact the migration of DNA and the resolution of the gel.

TBE buffer has a higher buffering capacity than TAE, making it suitable for longer electrophoresis runs. It is particularly effective for resolving small DNA fragments, providing sharper bands. TAE buffer, on the other hand, has a lower buffering capacity but is better suited for the separation of large DNA fragments (>2 kb).[2] A notable consideration is that borate (B1201080) in TBE can inhibit certain enzymes, making TAE the preferred buffer when the DNA is to be recovered from the gel for downstream applications such as enzymatic digestions or ligations.

A study by Miura et al. (1999) demonstrated that the relative migration of DNA fragments in TAE and TBE buffers is dependent on the fragment size and the this compound concentration. For a 0.8% this compound gel, DNA fragments larger than 2 kb migrate faster in TAE buffer, whereas smaller fragments (0.6 to 2 kb) migrate faster in TBE buffer. In a 2.0% this compound gel, the crossover point in migration speed is approximately 300 bp, with fragments smaller than this migrating faster in TBE.

Table 3: Comparison of TAE and TBE Buffers for DNA this compound Gel Electrophoresis

| Feature | TAE (Tris-acetate-EDTA) | TBE (Tris-borate-EDTA) |

| Buffering Capacity | Lower | Higher |

| Optimal Resolution | Larger DNA fragments (>2 kb)[2] | Smaller DNA fragments (<2 kb) |

| Migration Speed | Generally faster for large DNA | Generally faster for small DNA |

| Suitability for Long Runs | Less suitable | More suitable |

| Downstream Enzymatic Reactions | Preferred | Borate can be inhibitory |

DNA Conformation and Size

The primary factor determining the migration rate of linear DNA is its size, with smaller fragments moving faster.[4] However, the conformation of the DNA molecule also plays a significant role.[6] Supercoiled plasmid DNA, being more compact, migrates faster through the gel than its linear counterpart of the same molecular weight.[6] Nicked or relaxed circular DNA, having a less compact structure, migrates the slowest.[6]

Experimental Workflow and Methodologies

A standard this compound gel electrophoresis experiment involves several key steps, from the preparation of the this compound gel to the visualization of the separated DNA fragments.

Caption: A schematic representation of the experimental workflow for this compound gel electrophoresis.

Detailed Experimental Protocol

Materials:

-

This compound powder

-

Electrophoresis buffer (1X TAE or 1X TBE)

-

DNA samples

-

DNA ladder (molecular weight marker)

-

Loading dye (containing glycerol (B35011) and a tracking dye)

-

DNA staining solution (e.g., ethidium (B1194527) bromide or a safer alternative like SYBR™ Safe)

-

Electrophoresis chamber and power supply

-

Gel casting tray and combs

-

Microwave or heating plate

-

UV transilluminator and imaging system

Methodology:

-

Gel Preparation:

-

Weigh the appropriate amount of this compound powder to achieve the desired gel concentration (e.g., 1 g of this compound in 100 mL of 1X electrophoresis buffer for a 1% gel).

-

Add the this compound to the electrophoresis buffer in a flask or beaker.

-

Heat the mixture in a microwave or on a hot plate until the this compound is completely dissolved. Swirl the solution periodically to ensure even mixing.

-

Allow the molten this compound to cool to approximately 50-60°C.

-

If a post-staining method is not being used, add the DNA stain (e.g., ethidium bromide to a final concentration of 0.5 µg/mL) to the cooled this compound and swirl to mix. Caution: Ethidium bromide is a potent mutagen and should be handled with appropriate safety precautions.

-

Pour the this compound solution into a gel casting tray fitted with a comb. Ensure there are no air bubbles.

-

Allow the gel to solidify completely at room temperature (approximately 20-30 minutes).

-

-

Sample Preparation and Loading:

-

Once the gel has solidified, carefully remove the comb to form the sample wells.

-

Place the gel in the electrophoresis chamber and add 1X electrophoresis buffer until the gel is submerged.

-

Mix the DNA samples and the DNA ladder with the loading dye in a 6:1 ratio (sample to dye, this may vary). The glycerol in the loading dye increases the density of the sample, allowing it to sink into the well, and the tracking dye provides a visual indication of the electrophoresis progress.

-

Carefully load the prepared samples and DNA ladder into the wells of the gel using a micropipette.

-

-

Electrophoresis:

-

Connect the electrophoresis chamber to the power supply, ensuring the negative electrode is closest to the wells and the positive electrode is at the opposite end.

-

Apply the desired voltage (e.g., 80-150 V). The appropriate voltage will depend on the size of the gel and the desired separation.

-

Run the gel until the tracking dye has migrated a sufficient distance down the gel (typically about 75-80% of the gel length).

-

-

DNA Visualization:

-

Turn off the power supply and disconnect the electrodes.

-

Carefully remove the gel from the electrophoresis chamber.

-

If the gel was not pre-stained, submerge it in a staining solution for 20-30 minutes.

-

Visualize the separated DNA fragments using a UV transilluminator. The DNA bands will fluoresce and can be documented using a gel imaging system.

-

Logical Relationships of Factors Affecting DNA Migration

The interplay of various factors determines the final separation pattern of DNA fragments in an this compound gel. The following diagram illustrates the logical relationships between these key parameters.

Caption: Logical diagram illustrating the key factors that influence the rate of DNA migration during this compound gel electrophoresis.

Conclusion

This compound gel electrophoresis remains an indispensable tool in molecular biology due to its simplicity, versatility, and effectiveness in separating DNA fragments by size. A thorough understanding of the core principles of DNA migration and the factors that influence it is paramount for researchers, scientists, and drug development professionals to design and execute experiments that yield clear, reproducible, and interpretable results. By carefully selecting the appropriate this compound concentration, running buffer, and electrophoresis conditions, it is possible to achieve optimal resolution of DNA fragments for a wide range of applications, from routine screening to the purification of DNA for downstream molecular cloning and sequencing.

References

- 1. geneticeducation.co.in [geneticeducation.co.in]

- 2. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during this compound gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nippongenetics.eu [nippongenetics.eu]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. goldbio.com [goldbio.com]

- 7. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]

The Indispensable Matrix: A Technical Guide to the Function of Agarose in the Molecular Biology Laboratory

For Researchers, Scientists, and Drug Development Professionals

Agarose, a natural polysaccharide extracted from red seaweed, is a cornerstone of molecular biology.[1] Its ability to form a porous, yet robust, gel matrix makes it an indispensable tool for the separation and analysis of macromolecules such as DNA, RNA, and large protein complexes.[1][2][3] This technical guide provides an in-depth exploration of the core functions of this compound, detailing its properties, applications, and the experimental protocols that are fundamental to research and development in the life sciences.

Core Principles of this compound Gel Electrophoresis

The primary application of this compound is in gel electrophoresis.[4] This technique separates macromolecules based on their size and charge.[5] When an electric field is applied to an this compound gel submerged in a buffer solution, negatively charged molecules, such as the phosphate (B84403) backbone of DNA and RNA, migrate towards the positive electrode (anode).[3][6] The this compound gel acts as a molecular sieve; smaller molecules navigate through the pores of the gel matrix more easily and thus travel further than larger molecules in a given amount of time.[7][8] This differential migration results in the separation of molecules based on their size.[9]

The resolution of this separation is critically dependent on the concentration of this compound in the gel.[10] Higher concentrations of this compound create smaller pores, which are better for resolving small DNA fragments, while lower concentrations produce larger pores suitable for separating large DNA molecules.[5][10]

Quantitative Data on this compound Applications

The selection of an appropriate this compound concentration is crucial for optimal experimental outcomes. The following tables summarize key quantitative data related to the use of this compound in molecular biology.

Table 1: this compound Concentration and DNA Resolution

| This compound Concentration (% w/v) | Effective Range of DNA Separation (base pairs) |

| 0.5 - 0.7 | 1,000 - 30,000 |

| 0.7 - 1.0 | 800 - 12,000 |

| 1.0 - 1.2 | 500 - 7,000 |

| 1.2 - 1.5 | 200 - 3,000 |

| 1.5 - 2.0 | 50 - 2,000 |

| > 2.0 | < 50 (Resolution may be poor) |

Data compiled from multiple sources.[5][10][11]

Table 2: Types of this compound and Their Primary Applications

| Type of this compound | Gelling/Melting Temperature | Key Properties & Applications |

| Standard/Molecular Biology Grade | Standard | High gel strength, suitable for routine analysis of DNA and RNA >1 kb.[12] |

| Low-Melt (LMP) | Low (gels at ~26°C) | Allows for the recovery of nucleic acids in a molten state for subsequent enzymatic reactions (e.g., ligation, sequencing).[12][13] |

| High-Resolution | Standard | Provides sharper bands and better resolution of small DNA fragments (<1 kb). |

| PCR Grade | Standard | High strength and clarity, ideal for resolving small PCR products.[12] |

| Pulsed-Field Grade | Standard | High gel strength, used for separating very large DNA molecules (megabases) in pulsed-field gel electrophoresis (PFGE).[12] |

Key Experimental Protocols Involving this compound

This compound is central to numerous fundamental techniques in molecular biology. Detailed methodologies for some of the most common applications are provided below.

DNA this compound Gel Electrophoresis

This is the most common application of this compound, used to separate, identify, and purify DNA fragments.[6]

Protocol:

-

Gel Preparation:

-

Weigh the appropriate amount of this compound powder and add it to a flask containing the required volume of electrophoresis buffer (e.g., 1X TAE or TBE).[8][14] A typical concentration for standard DNA analysis is 0.8% to 1.2%.[13]

-

Heat the mixture in a microwave or on a hot plate until the this compound is completely dissolved.[6]

-

Allow the solution to cool to approximately 50-60°C.[6]

-

Add a DNA staining dye (e.g., ethidium (B1194527) bromide or a safer alternative like GelRed) to the molten this compound and swirl to mix.[14]

-

Pour the molten this compound into a gel casting tray with a comb in place to create wells for sample loading.[7]

-

Allow the gel to solidify at room temperature for 20-30 minutes.[14]

-

-

Sample Preparation and Loading:

-

Mix DNA samples with a loading dye, which contains glycerol (B35011) to increase the density of the sample and a tracking dye to monitor the progress of electrophoresis.

-

Carefully load the DNA samples into the wells of the solidified gel.[7]

-

-

Electrophoresis:

-

Place the gel in an electrophoresis tank and add enough running buffer to cover the gel to a depth of 3-5 mm.[13]

-

Connect the power supply, ensuring the wells are at the negative electrode (cathode) so that the DNA will migrate towards the positive electrode (anode).[6]

-

Apply a constant voltage (e.g., 80-120 V) and run the gel until the tracking dye has migrated an appropriate distance.[6]

-

-

Visualization:

RNA this compound Gel Electrophoresis

Separating RNA using this compound gels requires modifications to prevent degradation by ubiquitous RNase enzymes and to overcome the secondary structures of RNA molecules.

Protocol:

-

Preparation of RNase-Free Environment:

-

Use certified RNase-free water, solutions, and equipment. Treat solutions with diethylpyrocarbonate (DEPC) and then autoclave.[16]

-

Clean all surfaces and equipment with an RNase decontamination solution.

-

-

Denaturing Gel Preparation:

-

To separate RNA based on its true size, it must be denatured. This is typically achieved by adding a denaturing agent like formaldehyde (B43269) to the this compound gel and running buffer.[17][18]

-

Prepare a 1.0-1.5% this compound gel in a formaldehyde-containing buffer (e.g., MOPS buffer).[17] This should be done in a fume hood.

-

Pour and allow the gel to solidify as with a standard DNA gel.

-

-

Sample Preparation and Loading:

-

Mix RNA samples with a denaturing loading buffer containing formamide (B127407) and formaldehyde.

-

Heat the samples at 65-70°C for 5-15 minutes to denature the RNA, then chill on ice before loading.[17]

-

-

Electrophoresis and Visualization:

-

Run the gel in a formaldehyde-containing running buffer.[17]

-

Visualize the RNA bands on a UV transilluminator. Intact total eukaryotic RNA will show two prominent bands corresponding to the 28S and 18S ribosomal RNA (rRNA) subunits, with the 28S band being approximately twice as intense as the 18S band.[17]

-

Southern and Northern Blotting

This compound gels are the starting point for Southern and Northern blotting, techniques used to detect specific DNA and RNA sequences, respectively.

Workflow Overview:

-

Electrophoresis: Separate DNA (for Southern) or RNA (for Northern) fragments on an this compound gel as described above.[19]

-

Transfer: Transfer the separated nucleic acids from the gel to a solid support membrane (e.g., nitrocellulose or nylon).[20] This is typically done by capillary action.[20]

-

Hybridization: The membrane is incubated with a labeled probe (a single-stranded DNA or RNA molecule) that is complementary to the sequence of interest. The probe will bind (hybridize) to its complementary sequence on the membrane.

-

Detection: The location of the bound probe is detected, revealing the presence and size of the target sequence.

Other Applications of this compound

While electrophoresis is its primary role, this compound has other important functions in the molecular biology lab:

-

Protein Purification: this compound can be formed into beads and used in various chromatographic techniques, including gel filtration, affinity chromatography, and ion-exchange chromatography, to purify proteins.[2][4]

-

Immunodiffusion Techniques: this compound gels provide a medium for immunodiffusion and immunoelectrophoresis, where antibodies and antigens migrate and form precipitation lines.[2][21]

-

Cell Culture: In some applications, this compound is used to create a solid or semi-solid medium for culturing cells and microorganisms.[2][21]

Conclusion

This compound is a versatile and fundamental tool in the molecular biology laboratory. Its unique gelling properties and chemical inertness make it the ideal matrix for the separation of nucleic acids and other macromolecules.[2] A thorough understanding of the principles of this compound gel electrophoresis and the various protocols in which it is employed is essential for researchers, scientists, and professionals in the field of drug development. The ability to select the appropriate type and concentration of this compound, and to execute these techniques with precision, is critical for obtaining reliable and reproducible results that drive scientific discovery.

References

- 1. ibisci.com [ibisci.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. ginobiotech.com [ginobiotech.com]

- 5. This compound gel electrophoresis - Wikipedia [en.wikipedia.org]

- 6. addgene.org [addgene.org]

- 7. This compound Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. This compound Gel Electrophoresis [protocols.io]

- 10. This compound Gel Percentage Guide: Choosing the Right Matrix for Your DNA [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. emich.edu [emich.edu]

- 15. laboratorynotes.com [laboratorynotes.com]

- 16. osski.hu [osski.hu]

- 17. This compound Gel Electrophoresis of RNA | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Northern Blot [protocols.io]

- 19. Analysis of DNA by Southern blotting [qiagen.com]

- 20. mun.ca [mun.ca]

- 21. This compound: Properties and Research Applications [sigmaaldrich.com]

Biocompatibility of Agarose for In Vivo Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of agarose for in vivo research. This compound, a natural polysaccharide derived from seaweed, is widely utilized in biomedical applications due to its favorable biological properties. This document synthesizes key data and methodologies from preclinical studies to provide a practical resource for professionals in tissue engineering, drug delivery, and regenerative medicine.

Executive Summary

This compound hydrogels demonstrate excellent biocompatibility in vivo, characterized by a minimal inflammatory response and a pro-regenerative healing environment. Studies consistently show that this compound implants are well-tolerated, with a foreign body response that is typically mild and resolves over time. The material's degradation rate can be tailored by modulating its concentration and type, offering versatility for various therapeutic applications. This guide details the cellular and molecular responses to this compound, provides quantitative data on its in vivo performance, and outlines key experimental protocols for its evaluation.

In Vivo Biocompatibility and Immune Response